molecular formula C23H26N2O4 B2483281 (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 326871-76-5

(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2483281
CAS No.: 326871-76-5
M. Wt: 394.471
InChI Key: SQHJNYLWHLPMAF-BZZOAKBMSA-N
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Description

(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hexyl Group: This step often involves alkylation reactions under basic conditions.

    Formation of the Imino Group: This involves the reaction of the chromene derivative with an appropriate amine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.

Scientific Research Applications

(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds with target molecules, while the hexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-4-5-6-9-15-12-16-13-17(22(24)27)23(29-21(16)14-19(15)26)25-18-10-7-8-11-20(18)28-2/h7-8,10-14,26H,3-6,9H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJNYLWHLPMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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